Phenyl diphenylacetate

Description

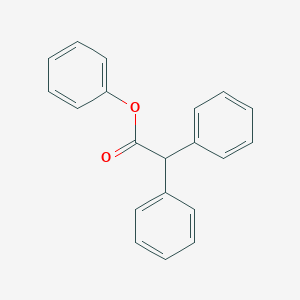

Phenyl diphenylacetate (C₂₁H₁₈O₂) is an ester derivative of diphenylacetic acid. It is structurally characterized by two phenyl groups attached to an acetyloxy moiety (). The compound has been explored in pharmacological and biochemical contexts, particularly for its interactions with muscarinic receptors and anticonvulsant properties (). Its stability and structural flexibility allow for modifications that influence receptor affinity and functional activity, making it a subject of interest in drug design.

Properties

CAS No. |

58241-12-6 |

|---|---|

Molecular Formula |

C20H16O2 |

Molecular Weight |

288.3 g/mol |

IUPAC Name |

phenyl 2,2-diphenylacetate |

InChI |

InChI=1S/C20H16O2/c21-20(22-18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H |

InChI Key |

YKWNDAOEJQMLGH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |

Other CAS No. |

58241-12-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Phenyl Phenylacetate vs. Phenyl Diphenylacetate

- Structure : Phenyl phenylacetate (C₁₄H₁₂O₂) has a single phenyl group attached to the acetate moiety, whereas this compound has two phenyl groups.

- Activity : The additional phenyl group in diphenylacetate enhances steric bulk, improving receptor binding specificity. For example, sodium diphenylacetate (a salt derivative) inhibits neuronal high-frequency repetitive firing at 4.7–23.5 µM , outperforming phenyl phenylacetate in anticonvulsant assays ().

- Applications : Diphenylacetate derivatives are prioritized in CNS drug development due to their selectivity, while phenylacetates are more common in fragrance and flavor industries ().

Methyl 2-Phenylacetate vs. This compound

- Structure : Methyl 2-phenylacetate (C₉H₁₀O₂) is a simpler ester with a methyl group and one phenyl ring.

- Pharmacokinetics: The methyl group reduces metabolic stability compared to diphenylacetate derivatives. For instance, methyl 2-phenylacetate shows minimal cytotoxicity (IC₅₀ > 100 µM in melanoma cells), whereas diphenylacetate derivatives like compound 24 exhibit potent activity (IC₅₀ = 1.5–3.4 µM) ().

- Synthetic Utility : Methyl esters are intermediates in organic synthesis, while diphenylacetates are tailored for receptor-targeted modifications ().

Pharmacological Comparisons

Anticonvulsant Activity

*SRF: Sustained repetitive firing.

Sodium diphenylacetate demonstrates superior efficacy at lower concentrations, suggesting enhanced voltage-gated sodium channel modulation ().

Muscarinic Receptor Interactions

The chloroethyl modification in 4-DAMP mustard enables irreversible binding to M3 receptors, critical for anticholinergic therapies ().

Cytotoxicity and Structural Modifications

- Phenyl vs. Pyridine Substitution : Replacing the phenyl ring in benzoate 23 with pyridine abolishes cytotoxicity, underscoring the phenyl group’s role in bioactivity ().

- α-Carbonylation: Introducing an α-carbonyl (e.g., compound 15) alters cytotoxicity profiles, reducing activity in melanoma MUG-Mel2 cells but enhancing effects in WM9 cells ().

Stability and Transformation

- 4-DAMP Mustard : Converts to an aziridinium ion in aqueous media (t₁/₂ = 5.7 min), which selectively alkylates M3 receptors ().

- Hydrolysis Products : Alcoholic hydrolysis of diphenylacetate derivatives reduces receptor affinity by >50%, emphasizing the need for stable formulations ().

Key Research Findings

Anticonvulsant Superiority : Sodium diphenylacetate’s low effective concentration (4.7 µM) positions it as a potent alternative to valproate .

Receptor Selectivity : Structural modifications (e.g., chloroethyl groups) enable subtype-specific muscarinic receptor targeting, reducing off-target effects .

Structural Sensitivity : The phenyl group is critical for cytotoxicity, as substitutions (e.g., pyridine) nullify activity .

Q & A

Basic Research Question: What are the established methods for synthesizing phenyl diphenylacetate, and how can its purity be rigorously characterized?

Answer:

this compound is typically synthesized via esterification of diphenylacetic acid with phenol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions . Post-synthesis, purification involves vacuum distillation to isolate the ester, followed by recrystallization from a non-polar solvent (e.g., hexane). Purity is assessed using infrared spectroscopy (IR) to confirm the carbonyl-stretching frequency (νC=O) at ~1,740 cm⁻¹ in carbon tetrachloride, as reported in Table III of . Quantitative analysis can employ gas chromatography (GC) on a 5% phenyl column (e.g., DB-5) with flame ionization detection, leveraging retention indices from analogous aromatic esters .

Advanced Research Question: How do steric effects from diphenyl substituents influence the enzymatic hydrolysis kinetics of this compound?

Answer:

The hydrolysis of this compound by enzymes (e.g., lipase, trypsin) is hindered by steric bulk, as demonstrated by Taft linear free-energy relationships (LFERs). While traditional Taft Es constants underestimate phenyl group effects, experimental data show that 4-nitrothis compound exhibits ~50-fold slower hydrolysis rates compared to less hindered analogs (e.g., 4-nitrophenyl acetate) . This discrepancy arises because Taft parameters do not fully account for Van der Waals surface area or enzyme-substrate binding dynamics , which are critical for bulky substrates. Advanced kinetic modeling should integrate molecular docking simulations to map steric clashes in enzyme active sites .

Basic Research Question: Which spectroscopic techniques are most reliable for structural elucidation of this compound?

Answer:

- IR Spectroscopy : The ester carbonyl group (C=O) exhibits νC=O at 1,740–1,750 cm⁻¹ in non-polar solvents (CCl₄), with shifts to ~1,720 cm⁻¹ in chloroform due to solvent polarity effects .

- NMR Spectroscopy : In ¹H NMR, the acetate methyl group appears as a singlet at δ ~2.1 ppm, while aromatic protons resonate as multiplets at δ ~7.2–7.5 ppm .

- GC-MS : Retention times and fragmentation patterns (e.g., m/z 105 [C₆H₅CO+] and m/z 77 [C₆H₅+]) provide complementary structural confirmation .

Advanced Research Question: How can researchers resolve contradictions in hydrolysis rate data for this compound when applying classical vs. computational steric models?

Answer:

Discrepancies arise because Taft Es parameters (derived from methyl ester hydrolysis) inadequately model phenyl-substituted esters. For example, this compound’s hydrolysis rate deviates from LFER predictions due to its non-linear steric hindrance in enzymatic active sites . To resolve this, use molecular mechanics calculations (e.g., Mulliken charge analysis) to quantify electronic effects and molecular dynamics simulations to visualize steric clashes. Cross-validate with experimental kinetic data (e.g., V₀ values from stopped-flow assays) .

Basic Research Question: What purification strategies are optimal for this compound after synthesis?

Answer:

- Vacuum Distillation : Boiling points for analogous esters (e.g., ethyl diphenylacetate at 196°C) suggest distillation under reduced pressure (≤10 mmHg) to avoid thermal decomposition .

- Recrystallization : Use hexane/ethyl acetate (9:1) to isolate crystalline product.

- Column Chromatography : Employ silica gel with a hexane/acetone gradient (95:5 to 85:15) for high-purity recovery .

Advanced Research Question: What computational approaches are suitable for modeling steric hindrance in this compound’s reactivity?

Answer:

- Taft Equation Adaptation : Modify Es values using Van der Waals radii or Connolly surface areas for phenyl groups to improve LFER accuracy .

- Quantum Chemical Calculations : Compute Mulliken charges at the carbonyl carbon to assess electronic effects, which show minimal correlation with steric hindrance in enzymatic systems .

- Molecular Docking : Use tools like AutoDock Vina to simulate this compound’s binding in lipase active sites, identifying steric clashes with residues (e.g., Leu 278 in Candida rugosa lipase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.